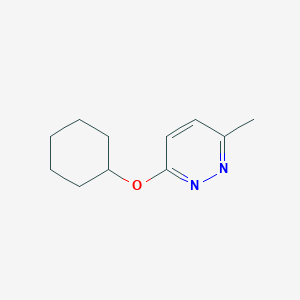
3-(Cyclohexyloxy)-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Cyclohexyloxy)-6-methylpyridazine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Methods in Antioxidant Activity
Analytical Methods Used in Determining Antioxidant Activity A Review
discusses the importance of studying antioxidants in various fields such as food engineering, medicine, and pharmacy. The paper presents critical analyses of the most important tests used to determine antioxidant activity, including both hydrogen atom transfer and electron transfer-based assays like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, ABTS, and DPPH tests. These methods are crucial for assessing the antioxidant capacity of complex samples, highlighting the significance of spectrophotometry and electrochemical biosensors in antioxidant analysis. Such methodologies could be applied to study the antioxidant potential of compounds like "3-(Cyclohexyloxy)-6-methylpyridazine" if relevant (Munteanu & Apetrei, 2021).
Pharmacological and Biochemical Actions
Pharmacological and Biochemical Actions of Sulphasalazine reviews the drug's use in treating conditions like ulcerative colitis and rheumatoid arthritis, focusing on its pharmacokinetics and effects on arachidonic acid metabolism. Although not directly related to "this compound," the study's methodology in analyzing drug action and metabolism could provide a framework for investigating similar compounds (Hoult, 2012).
Heterocyclic Compounds in Drug Development
Synthetic Strategies and Pharmacology of 2-Oxo-3-cyanopyridine Derivatives A Review
explores the significance of cyanopyridine structures in drug development, highlighting their diverse biological activities such as anticancer, antibacterial, and antifungal properties. This review could offer insights into potential applications and synthetic strategies for related pyridazine compounds, including "this compound" (Ghosh et al., 2015).
Applications in Antimicrobial Resistance
The potential management of resistant infections with non-antibiotics delves into the antimicrobial activity of non-traditional compounds like phenothiazines, highlighting their potential in managing infections and combating antimicrobial resistance. This perspective might offer a novel angle for researching the antimicrobial applications of "this compound" (Kristiansen & Amaral, 1997).
Properties
IUPAC Name |
3-cyclohexyloxy-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-7-8-11(13-12-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNADZCXLZHLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2629543.png)
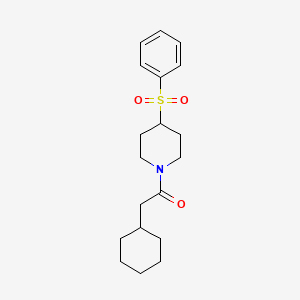
![3,4,5,6-tetrachloro-N-[(1-phenylcyclopropyl)methyl]pyridine-2-carboxamide](/img/structure/B2629547.png)
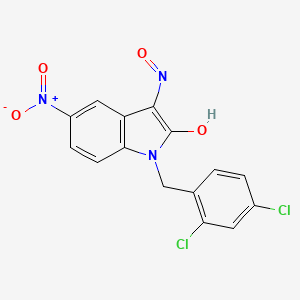
![4-ethoxy-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2629552.png)
![N-(3-fluorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2629553.png)
![2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide](/img/structure/B2629554.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(benzylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2629556.png)
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/no-structure.png)
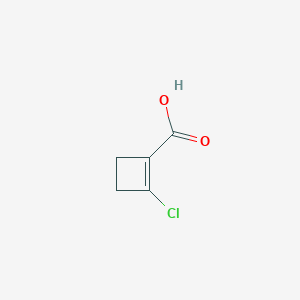
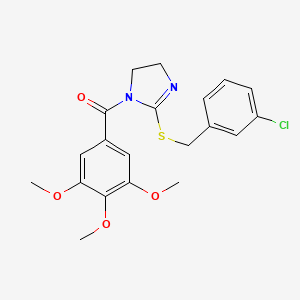
![3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B2629563.png)

